1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid
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Overview
Description
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclopentanecarbonyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid typically involves the reaction of cyclopentanecarbonyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid can be compared to other similar compounds, such as:
Proline derivatives: These compounds share the pyrrolidine ring structure and are known for their roles in peptide synthesis and enzyme inhibition.
Cyclopentanecarboxylic acid derivatives: These compounds feature the cyclopentanecarbonyl group and are studied for their potential biological activities and synthetic applications.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and cyclopentanecarbonyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-4-1-2-5-8)12-7-3-6-9(12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEBWVIODHBWMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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